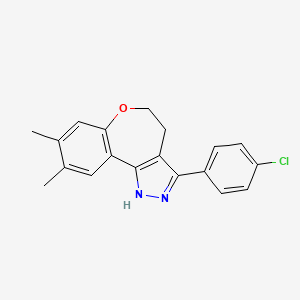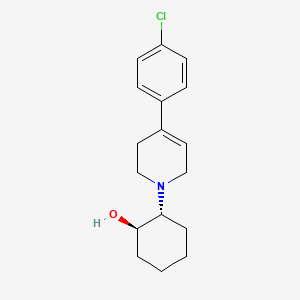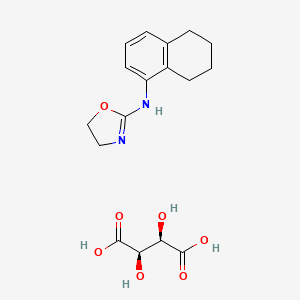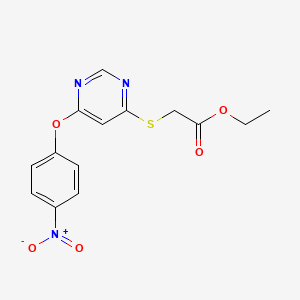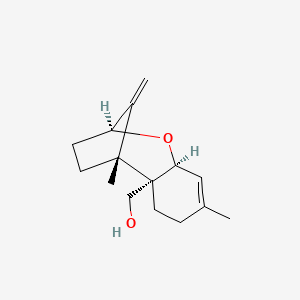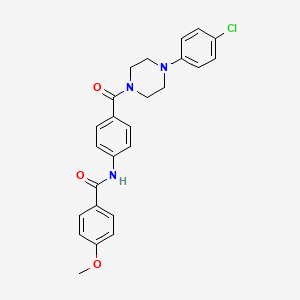
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a benzamide core with a 4-chlorophenyl group and a piperazine ring, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- typically involves the condensation of 4-chlorophenylpiperazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can facilitate the reaction, and purification is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antipsychotic or antiemetic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- involves its interaction with various molecular targets, such as dopamine receptors in the brain. The compound’s structure allows it to bind to these receptors, potentially modulating neurotransmitter activity and exerting antipsychotic effects. The piperazine ring is particularly important for its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Compared to similar compounds, Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-4-methoxy- has a unique combination of a methoxy group and a piperazine ring, which may confer distinct pharmacological properties. Its structure allows for specific interactions with molecular targets that are not possible with other benzamide derivatives.
Propriétés
Numéro CAS |
89767-69-1 |
|---|---|
Formule moléculaire |
C25H24ClN3O3 |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-32-23-12-4-18(5-13-23)24(30)27-21-8-2-19(3-9-21)25(31)29-16-14-28(15-17-29)22-10-6-20(26)7-11-22/h2-13H,14-17H2,1H3,(H,27,30) |
Clé InChI |
XLKDESHIBGMDMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


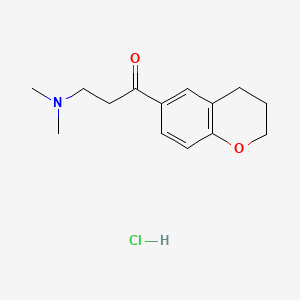
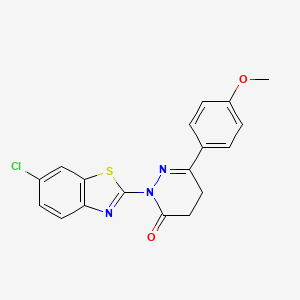
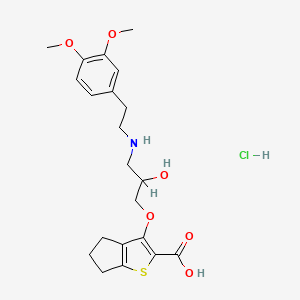
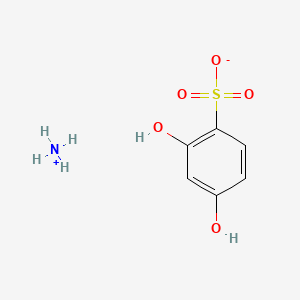
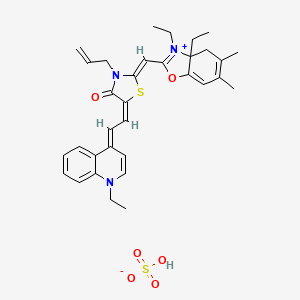
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
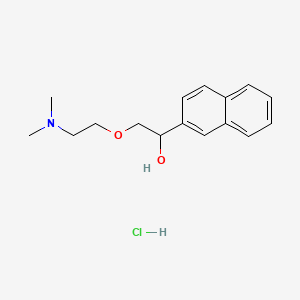
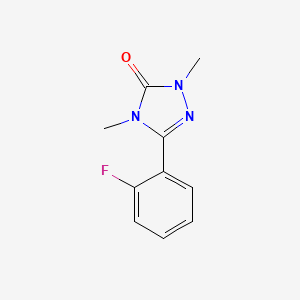
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
